5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole
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Overview
Description
5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and organic synthesis . The compound’s unique structure, featuring a chlorine atom at the 5-position and a cyclobutyl group at the 3-position, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-cyclobutyl-1-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole oxides or reduced to yield pyrazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products
Substitution: Formation of 5-amino-3-cyclobutyl-1-methyl-1H-pyrazole.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 5-chloro-3-cyclobutyl-1-methyl-1H-pyrazoline.
Scientific Research Applications
5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . For instance, it may act as an inhibitor of certain kinases or proteases, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
5-chloro-3-cyclobutyl-1-methylpyrazole |
InChI |
InChI=1S/C8H11ClN2/c1-11-8(9)5-7(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
NPIBHUNXRDDWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCC2)Cl |
Origin of Product |
United States |
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